An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
An In-depth Technical Guide to the Synthesis and Reaction Mechanisms of Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
Introduction
For researchers, scientists, and professionals in drug development, the design and synthesis of novel heterocyclic scaffolds are paramount to the discovery of new therapeutic agents. Thiophene derivatives, in particular, are a well-established class of compounds with a broad spectrum of biological activities. This guide focuses on a unique, yet underexplored, thiophene derivative: Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate .
While direct literature on this specific molecule is sparse, its structural features—a thiophene core, a methyl ester at the 2-position, and a methoxy-oxoethoxy ether linkage at the 3-position—suggest a rich and versatile reactivity profile. This guide will provide a comprehensive overview of the plausible synthesis of this compound and delve into its predicted mechanisms of action in various organic transformations. The insights provided herein are grounded in established principles of organic chemistry and data from closely related analogues.
Part 1: Synthesis of Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
The synthesis of the title compound can be logically approached in a two-step sequence, starting from the readily available precursor, Methyl 3-hydroxythiophene-2-carboxylate.
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
The initial step involves the synthesis of Methyl 3-hydroxythiophene-2-carboxylate. A reliable method for this has been reported, involving the reaction of methyl thioglycolate with methyl α-chloroacrylate in the presence of a base.[1]
Experimental Protocol:
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To a solution of sodium (8.0 g, 348 mmol) in methanol (100 mL), a solution of methyl thioglycolate (19.2 g, 181 mmol) in methanol (100 mL) is added with stirring while cooling in an ice bath.
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A solution of methyl α-chloroacrylate (22.1 g, 183 mmol) in methanol (25 mL) is then added at a rate that maintains the reaction temperature below 30°C.
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After stirring for 1 hour at ambient temperature, the methanol is removed under reduced pressure.
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The residue is dissolved in water, acidified with HCl, and the product is isolated by steam distillation.
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The distillate is cooled and shaken, and the resulting precipitate is filtered, rinsed with water, and dried to yield Methyl 3-hydroxythiophene-2-carboxylate.
Step 2: O-alkylation to yield Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate
The second step is a standard O-alkylation of the hydroxyl group of Methyl 3-hydroxythiophene-2-carboxylate with a suitable two-carbon electrophile, such as methyl 2-bromoacetate. This reaction typically proceeds via an SN2 mechanism.
Proposed Experimental Protocol:
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To a solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a polar aprotic solvent such as acetone or DMF, is added a mild base, for instance, potassium carbonate (1.5 eq).
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The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide.
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Methyl 2-bromoacetate (1.2 eq) is then added dropwise to the reaction mixture.
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The reaction is heated to a moderate temperature (e.g., 60°C) and monitored by TLC until completion.
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Upon completion, the reaction mixture is cooled, filtered to remove the inorganic salts, and the solvent is evaporated under reduced pressure.
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The crude product is then purified by column chromatography to afford the target molecule, Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate.
Mechanism of O-alkylation:
Caption: Mechanism of the Dieckmann condensation of the title compound.
Experimental Protocol for Dieckmann Condensation:
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To a solution of the diester in a dry, inert solvent such as toluene, a strong base like sodium ethoxide or sodium hydride is added under an inert atmosphere.
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The reaction mixture is then heated to reflux to promote the cyclization.
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After the reaction is complete, it is cooled and quenched with a weak acid.
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The organic layer is separated, dried, and the solvent is evaporated.
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The resulting β-keto ester can be purified by chromatography or crystallization.
Part 3: Data Presentation and Visualization
Predicted Physicochemical and Spectroscopic Data
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₀O₅S |
| Molecular Weight | 242.25 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.5 (d, 1H, thiophene), ~7.0 (d, 1H, thiophene), ~4.8 (s, 2H, -O-CH₂-), ~3.9 (s, 3H, -CO₂CH₃), ~3.8 (s, 3H, -CO₂CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~168, ~162 (C=O), ~155, ~130, ~125, ~115 (thiophene C), ~65 (-O-CH₂-), ~52, ~51 (-OCH₃) |
Experimental Workflow for Synthesis and Cyclization
Caption: Overall workflow for the synthesis and subsequent cyclization of the title compound.
Conclusion
Methyl 3-(2-methoxy-2-oxoethoxy)thiophene-2-carboxylate, while not extensively studied, presents itself as a highly promising scaffold for organic synthesis and drug discovery. Its synthesis is feasible from readily available starting materials. The interplay of its functional groups allows for a diverse range of chemical transformations, with the intramolecular Dieckmann condensation to form a thieno[3,2-b]furan system being a particularly noteworthy and powerful application. This guide provides a foundational understanding of the synthesis and reactivity of this molecule, offering a roadmap for its exploration and utilization in the development of novel chemical entities.
References
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Synthesis of Methyl 3-hydroxy-2-thiophenecarboxylate. Available at: [Link]
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Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids: Results from DFT and Hartree-Fock theory - PubMed. Available at: [Link]
-
Reactions with Methyl 3-Hydroxythiophene-2-carboxylate. Part 2.' A New Route to Mono- and Di-alkyl Ethers of Thiotetronic and. Available at: [Link]
-
Dianions of methylated thiophene-2-carboxylic acids: their formation and reactivity | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Thiophene-2-carboxylic acid - Wikipedia. Available at: [Link]
-
Dieckmann condensation - Wikipedia. Available at: [Link]
-
Dieckmann Condensation - SynArchive. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC. Available at: [Link]
-
Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c - ResearchGate. Available at: [Link]
-
Diesters Compound Intramolecular Condensation and Its Applications - IJRASET. Available at: [Link]
-
Cas 5118-06-9,Methyl 3-hydroxythiophene-2-carboxylate | lookchem. Available at: [Link]
-
Dieckmann Condensation - Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Regioselective Thorpe-Ziegler Cyclization of 3-O-Alkylated Thiophenes; Access to Aminothieno[3,2-b]furans and Aminothieno[3,4-b]furans. - ResearchGate. Available at: [Link]




